Cy5.5-cooh

Description

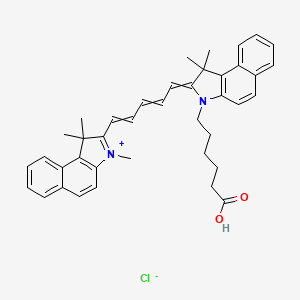

Cy5.5-COOH is a near-infrared (NIR) fluorescent dye composed of a cyanine backbone and a carboxylic acid (-COOH) functional group. Its chemical structure (C₄₀H₄₃ClN₂O₂, MW 619.23) enables covalent conjugation with biomolecules via amine-reactive coupling agents like TBTU/N-methylmorpholine . Key properties include:

- Optical Properties: Excitation at 675 nm and emission at 694–720 nm, positioning it within the NIR "optical window" for deep-tissue imaging with minimal autofluorescence .

- Stability: High photostability (>95% fluorescence retention under prolonged illumination) and chemical stability in simulated gastric/intestinal fluids .

- Applications: Widely used for labeling proteins, antibodies, nanoparticles (NPs), and microplastics in biodistribution studies, cancer imaging, and drug delivery systems .

Properties

IUPAC Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAFNWOXFAMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution and Condensation

The synthesis of cyanine dyes typically involves nucleophilic substitution reactions followed by condensation steps to extend the polymethine chain. For Cy5-COOH, a structurally analogous compound, a two-step route has been validated (Figure 1). Although explicit documentation for this compound is limited, its preparation likely follows similar principles with adjustments to accommodate the extended chromophore system.

Step 1: Formation of the Indolenium Intermediate

The reaction begins with 1,2,3,3-tetramethyl-3H-indolium iodide and ethyl orthoformate in refluxing 1-butanol. This step facilitates the formation of a reactive indolenium intermediate, which serves as the electrophilic partner for subsequent condensation. The mixture is refluxed for 12 hours under inert conditions to prevent oxidation of sensitive intermediates.

Step 2: Chain Extension and Carboxylic Acid Functionalization

In the second stage, the indolenium intermediate reacts with a heptamethine chain precursor, introducing the carboxylic acid moiety. The choice of solvent (e.g., dichloromethane) and base (e.g., triethylamine) critically influences reaction efficiency. Post-condensation, the crude product is washed with aqueous solutions to remove unreacted reagents and byproducts.

Table 1: Reaction Conditions for Cy5-COOH Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 1,2,3,3-Tetramethylindolium iodide |

| Solvent | 1-Butanol |

| Temperature | Reflux (≈117°C) |

| Reaction Time | 12 hours |

| Yield | 20% (after purification) |

Solid-Phase Peptide Synthesis (SPPS) Integration

This compound’s carboxylic acid group enables covalent conjugation to biomolecules, often necessitating on-resin labeling. A study on Cy5-RgIA conjugation demonstrated the compatibility of Cy5 derivatives with Boc-SPPS protocols. While this method primarily applies to peptide-dye conjugates, it underscores the stability of this compound precursors under harsh resin-cleavage conditions (e.g., hydrofluoric acid treatment). Key considerations include:

-

Resin Compatibility : PAM-resin is preferred for its acid stability during Boc-deprotection.

-

Activation Chemistry : Carbodiimide-mediated activation (e.g., HATU/DIEA) ensures efficient coupling of this compound to amino-terminated substrates.

Purification and Analytical Characterization

Flash Chromatography and Preparative HPLC

Post-synthesis purification is critical to isolate this compound from unreacted starting materials and side products. Flash chromatography using methanol-chloroform mixtures (8% MeOH in CHCl₃) achieves preliminary separation. Subsequent preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on C₁₈ columns (300 Å pore size) refines purity to >95%.

Table 2: HPLC Parameters for Cy5-COOH Purification

| Column | Vydac C₁₈ (300 Å, 10 μm) |

|---|---|

| Mobile Phase | Linear gradient: 0–50% B in 100 min |

| Flow Rate | 8 mL/min |

| Detection Wavelength | 635 nm (for Cy5 derivatives) |

| Eluent B | Acetonitrile + 0.1% TFA |

Spectroscopic Validation

Mass Spectrometry (ESI-MS) : this compound exhibits a molecular ion peak at m/z 583.77 ([M+H]⁺), consistent with its molecular formula (C₄₀H₄₂N₂O₂). Discrepancies between calculated and observed masses (e.g., 469.2855 vs. 469.8422 for Cy5-COOH) may arise from isotopic distributions or adduct formation.

¹H-NMR Analysis : Characteristic resonances include:

| Parameter | Value |

|---|---|

| Solubility in DMSO | 50 mg/mL (85.80 mM) |

| Storage Temperature | -20°C (powder), -80°C (solutions) |

| Recommended Solvent | DMSO with 0.1% TFA |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Cy5.5-carboxylic acid primarily undergoes substitution reactions due to the presence of the carboxyl group. It can also participate in coupling reactions, where it is conjugated to other molecules for various applications .

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like amines or alcohols under mild conditions.

Coupling Reactions: Often use carbodiimides as coupling agents in the presence of catalysts like N-hydroxysuccinimide.

Major Products

The major products formed from these reactions are conjugates of Cy5.5-carboxylic acid with other biomolecules, such as proteins or nucleic acids. These conjugates are used in various imaging and diagnostic applications .

Scientific Research Applications

Properties of Cy5.5-Carboxylic Acid

- Chemical Formula : C₄₀H₄₃ClN₂O₂

- Molecular Weight : 619.23 g/mol

- Emission Maximum : 710 nm

- Excitation Maximum : 684 nm

- Fluorescence Quantum Yield : 0.2

- Solubility : Soluble in organic solvents (DMSO, DMF) but practically insoluble in water (<1 µM) .

Fluorescence Imaging

Cy5.5-COOH is extensively used for labeling biological molecules for fluorescence imaging. It allows researchers to visualize cellular processes and interactions in real-time.

- Case Study : In a study involving α-conotoxins, Cy5-RgIA labeled with Cy5.5 was used to visualize nicotinic acetylcholine receptors in RAW264.7 mouse macrophage cells. The labeled peptide retained its biological activity and provided insights into receptor dynamics .

Biodistribution Studies

This compound is employed to track the distribution and accumulation of nanoparticles in vivo, aiding in the development of targeted drug delivery systems.

- Case Study : Research on Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) demonstrated their potential as carriers for therapeutic agents. The study monitored fluorescence intensity across various organs over 28 days post-injection, revealing sustained fluorescence in liver and spleen, indicating prolonged retention .

Labeling Peptides and Proteins

The compound is frequently used to label peptides and proteins for various biochemical assays, including enzyme-linked immunosorbent assays (ELISA) and flow cytometry.

- Application Insights : The ability to couple Cy5.5 to peptides using solid-phase peptide synthesis allows for site-specific labeling, enhancing the study of protein interactions and functions .

Data Tables

| Time Post-Injection | Organ | Fluorescence Intensity Observed |

|---|---|---|

| 0.5 hours | Lung | High |

| 24 hours | Liver | Moderate |

| 28 days | Spleen | Sustained |

Mechanism of Action

The mechanism of action of Cy5.5-carboxylic acid involves its ability to absorb light at a specific wavelength and emit fluorescence. This property is due to the presence of conjugated double bonds in its structure, which allows for efficient energy transfer. The emitted fluorescence can be detected and used to visualize biological structures and processes .

Comparison with Similar Compounds

Research Findings and Case Studies

- Nanoparticle Tracking: this compound-labeled albumin NPs showed sustained hepatic accumulation in mice, with 3.5× higher liver-to-background signal vs. free dye .

- Cost-Effective Probes : Replacing Cy5.5-NHS with this compound in DA364 synthesis reduced production costs by 40% while maintaining tumor-targeting efficiency in αvβ3 integrin models .

Biological Activity

Cyanine 5.5 carboxylic acid (Cy5.5-COOH) is a fluorescent dye widely used in biological imaging and molecular biology applications. Its unique properties facilitate various studies, including drug delivery, biodistribution, and cellular interactions. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its low aqueous solubility, requiring organic co-solvents for effective use in biomolecule labeling. This property limits its direct application in aqueous environments but enhances its utility in specific experimental setups where organic solvents can be employed .

Key Properties:

- Molecular Weight: Approximately 792.98 g/mol

- Absorption Spectrum: Narrow absorption peak around 678 nm

- Emission Spectrum: Emission peak at approximately 694 nm

- Solubility: Low in water; requires organic solvents for dissolution

1. Drug Release Studies

This compound has been utilized in drug delivery systems to visualize drug release mechanisms. For instance, a study demonstrated that this compound could be injected into tumors to monitor the release of therapeutic agents using in vivo imaging systems . The results indicated that near-infrared (NIR) irradiation effectively triggered drug release from hydrogels designed for localized therapy.

2. Biodistribution Studies

Research involving this compound-labeled polypropylene microplastics highlighted its role in studying biodistribution and toxicity in mammals. After oral administration, significant accumulation was observed in the gastrointestinal tract, with most microplastics expelled from the body within 24 hours . The fluorescence stability of this compound was maintained during simulated digestion, confirming its potential as a tracer for tracking microplastics in biological systems.

Table 1: Biodistribution of this compound-Labeled Microplastics

| Time Post Administration (h) | Organ | Fluorescence Intensity (%ID/g) |

|---|---|---|

| 0.5 | GI Tract | 12.3 ± 2.1 |

| 2 | Liver | 3.4 ± 0.7 |

| 4 | Kidney | 1.2 ± 0.3 |

| 24 | Blood | 0.8 ± 0.2 |

Study on α-Conotoxins

In a study investigating the binding affinities of α-conotoxins to nicotinic acetylcholine receptors, this compound was conjugated to these peptides to assess their biological activity . The results showed that the conjugated α-conotoxin maintained its inhibitory activity on receptor currents, demonstrating that this compound can be effectively used as a labeling agent without compromising biological function.

Mitochondrial Targeting

Another significant application involved using Cy5 dyes for mitochondrial targeting in cancer cells . The incorporation of Cy5 into delivery vectors enhanced the specificity and efficiency of drug delivery to mitochondria, which is crucial for developing targeted cancer therapies.

Toxicity Assessments

Toxicological evaluations of this compound have shown that it does not adversely affect cellular viability at concentrations typically used in experimental setups . In vivo studies confirmed that labeled microplastics did not exhibit significant toxicity over short-term exposure periods.

Q & A

Q. What are the established synthesis and characterization protocols for Cy5.5-COOH?

this compound is synthesized via a two-step reaction: (1) esterification of Cy5.5 to introduce a methyl carboxylate group (CY5.5-COOCH₃) and (2) hydrolysis using sodium methoxide to yield the carboxylic acid derivative (this compound) . Characterization involves UV-Vis spectroscopy (absorption peak at ~675 nm) and fluorescence spectroscopy (emission at ~695 nm) to confirm optical properties. Purity is assessed via HPLC, and structural validation is performed using NMR and mass spectrometry .

Q. How do the optical properties of this compound enhance its utility in biomedical imaging?

this compound operates in the near-infrared (NIR) "optical window" (650–900 nm), enabling deep-tissue penetration with minimal autofluorescence. Key properties include:

Q. What are the best practices for conjugating this compound to biomolecules (e.g., antibodies, peptides)?

Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate the carboxyl group for reaction with primary amines on biomolecules. Optimize pH (6.5–7.5) and molar ratios (dye:biomolecule = 1:1–5:1) to prevent aggregation. Purify conjugates via size-exclusion chromatography and validate using fluorescence correlation spectroscopy (FCS) or gel electrophoresis .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s performance in dynamic in vivo environments?

Apply the PICOT framework :

- Population : Target tissue/organ (e.g., tumor xenografts in murine models).

- Intervention : Administer this compound conjugates at varying doses.

- Comparison : Use control dyes (e.g., Cy5 or ICG) to benchmark signal-to-noise ratios.

- Outcome : Quantify fluorescence intensity, biodistribution, and clearance rates via longitudinal imaging.

- Time : Monitor over 24–72 hours to assess pharmacokinetics .

Q. How to resolve contradictions in fluorescence intensity data across studies using this compound?

Contradictions may arise from:

- Environmental factors : pH-dependent quenching (e.g., acidic tumor microenvironments).

- Conjugation efficiency : Inconsistent dye-to-protein ratios.

- Instrument calibration : Variability in excitation power or detector sensitivity. Mitigate by standardizing protocols (e.g., ISO guidelines) and including internal controls (e.g., reference fluorophores) in experiments .

Q. What methodologies optimize this compound concentration to avoid self-quenching in high-density labeling?

Conduct a dose-response analysis :

- Titrate dye concentrations (0.1–10 µM) and measure fluorescence intensity via plate readers.

- Calculate the optimal concentration where intensity plateaus (indicating no self-quenching).

- Validate using fluorescence lifetime imaging microscopy (FLIM) to detect lifetime shortening at higher concentrations .

Q. How to assess the long-term stability of this compound under storage and experimental conditions?

- Accelerated aging tests : Expose dye solutions to elevated temperatures (e.g., 40°C) and measure absorbance/emission changes over 1–4 weeks.

- Freeze-thaw cycles : Evaluate fluorescence recovery after repeated freezing (−20°C) and thawing.

- Light exposure : Monitor photodegradation under simulated imaging conditions (e.g., 1 h LED illumination) .

Q. Which statistical approaches are recommended for analyzing time-resolved imaging data with this compound?

Use multiexponential decay models (e.g., χ² minimization) to deconvolute fluorescence lifetimes. Pair with ANOVA to compare treatment groups or parametric tests (e.g., t-tests) for pairwise comparisons. Report uncertainties via error propagation from instrument specifications (e.g., ±5% for PMT detectors) .

Tables

Table 1: Comparison of this compound with Common NIR Dyes

| Property | This compound | Cy5 | ICG |

|---|---|---|---|

| Absorption (nm) | 675 | 649 | 780 |

| Emission (nm) | 695 | 670 | 820 |

| Quantum Yield | 0.28 | 0.25 | 0.04 |

| Photostability (t½) | >2 h | 1.5 h | 0.5 h |

| Tissue Penetration Depth | 4–6 mm | 3–4 mm | 5–7 mm |

| Data synthesized from . |

Table 2: Common Pitfalls in this compound Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.